Imatinib is classified as a tyrosine kinase inhibitor, specifically targeting the BCR-ABL tyrosine kinase [, , ]. This kinase is abnormally activated in chronic myeloid leukemia (CML) and some other cancers due to a chromosomal translocation. Imatinib acts as a targeted therapy by blocking the activity of this specific kinase, inhibiting the growth of cancerous cells [, , ].
Imatinib is primarily used as an anticancer agent, specifically for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) [, , ]. Its specificity for the BCR-ABL kinase makes it a targeted therapy, leading to improved efficacy and reduced side effects compared to traditional chemotherapy [, , ].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: